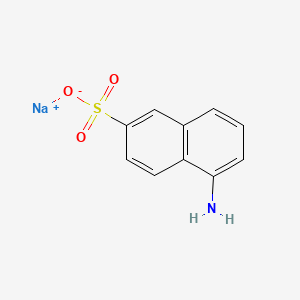
Sodium 5-aminonaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-aminonaphthalene-2-sulphonate is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of a sulfonic acid group at the 2-position of the naphthalene ring and an amino group at the 5-position. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-aminonaphthalene-2-sulphonate typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out by treating 5-aminonaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the controlled addition of sulfuric acid to 5-aminonaphthalene under specific temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are commonly employed.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 5-aminonaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of sodium 5-aminonaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity .
Comparación Con Compuestos Similares
- 5-aminonaphthalene-2-sulfonic acid
- 1-naphthylamine-6-sulfonic acid
- α-naphthylamine-6-sulfonic acid
Comparison: Sodium 5-aminonaphthalene-2-sulphonate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds. Additionally, its sodium salt form makes it more suitable for aqueous applications .
Propiedades
Número CAS |
28907-84-8 |
|---|---|
Fórmula molecular |
C10H8NNaO3S |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
sodium;5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
LPRBJVUYRGPVTE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
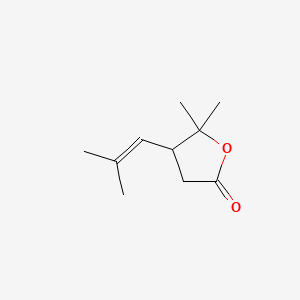

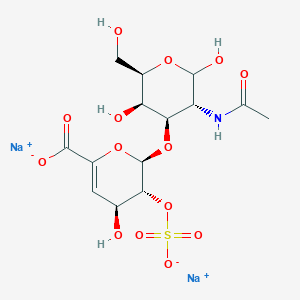
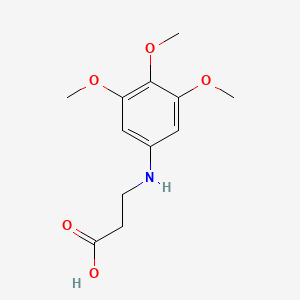

![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)

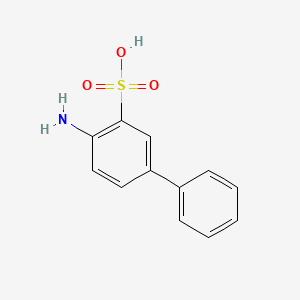

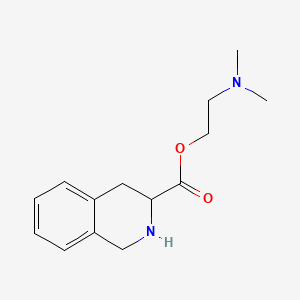
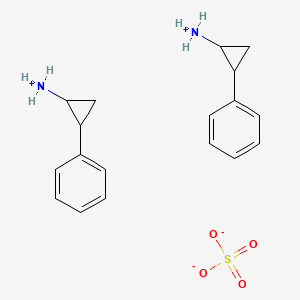
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)

